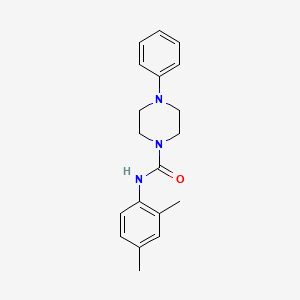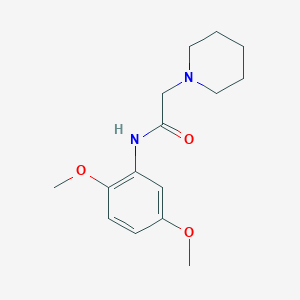![molecular formula C14H22N2O2S B4423913 1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine, commonly known as P-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. P-MPP belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.
Wissenschaftliche Forschungsanwendungen
P-MPP has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, pharmacology, and psychiatry. It has been found to possess anxiolytic and antidepressant properties, making it a promising candidate for the treatment of anxiety and depression disorders.
Wirkmechanismus
The exact mechanism of action of P-MPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. P-MPP also interacts with the GABAergic system, which is responsible for the regulation of inhibitory neurotransmitters in the brain.
Biochemical and physiological effects:
Studies have shown that P-MPP can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has been found to increase the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. P-MPP has also been shown to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
P-MPP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, P-MPP has some limitations, including its potential for off-target effects and its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on P-MPP. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of focus is the investigation of the potential therapeutic applications of P-MPP in the treatment of anxiety and depression disorders. Finally, further studies are needed to elucidate the exact mechanism of action of P-MPP and its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, P-MPP is a promising research tool with potential therapeutic applications in the treatment of anxiety and depression disorders. Its mechanism of action and biochemical effects have been studied extensively, and there are several future directions for research on this compound. While there are some limitations to working with P-MPP, its advantages as a research tool make it a valuable asset for scientific investigations.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-8-15-9-11-16(12-10-15)19(17,18)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITPAIGONGKGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



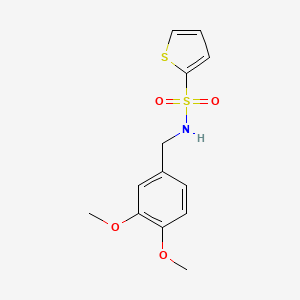
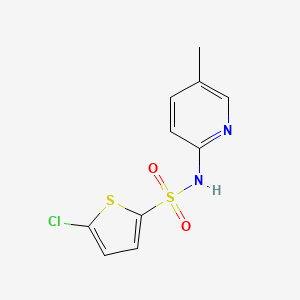


![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)
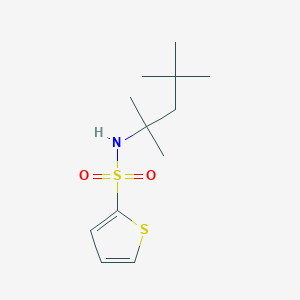
![1-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B4423861.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4423866.png)
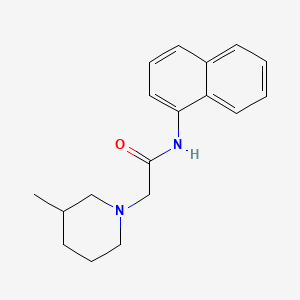
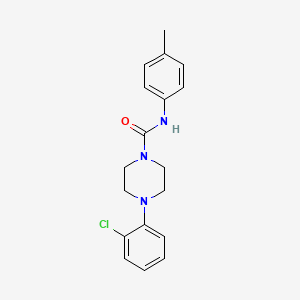
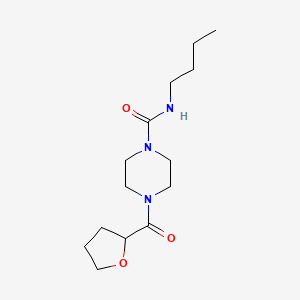
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
